2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-[(1-Isopropyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic compound that combines an indole moiety with an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The indole structure is known for its presence in many biologically active molecules, while the oxadiazole ring is often associated with antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the oxadiazole derivative using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the indole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the indole ring can be achieved using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: N-bromosuccinimide, sodium hydride.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. The indole moiety is known to interact with a variety of biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. The combination of indole and oxadiazole rings suggests possible applications in treating infections, inflammation, and possibly cancer.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Mechanism of Action
The mechanism of action of 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide likely involves interactions with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The oxadiazole ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Nitroindole: An indole derivative with antimicrobial properties.
3,5-Dimethyl-1,2,4-oxadiazole: An oxadiazole derivative with anti-inflammatory effects.
Uniqueness
What sets 2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide apart is the combination of the indole and oxadiazole rings in a single molecule. This unique structure may confer a broader range of biological activities and improved pharmacokinetic properties compared to its individual components.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-propan-2-ylindol-4-yl)oxyacetamide |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)21-8-7-13-14(21)5-4-6-15(13)23-10-16(22)18-9-17-19-12(3)20-24-17/h4-8,11H,9-10H2,1-3H3,(H,18,22) |
InChI Key |
ZIZKABQWUQTCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC3=C2C=CN3C(C)C |
Origin of Product |
United States |
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